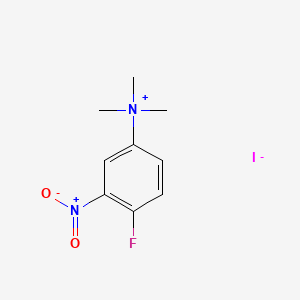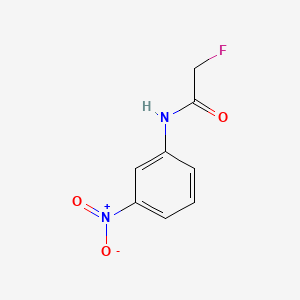
Methyl alloecgonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl alloecgonine, also known as ecgonine methyl ester, is a prominent tropane alkaloid found in coca leaves. It is a metabolite of cocaine and can be used as a precursor for it. This compound also occurs as a minor alkaloid in the roots of many Datura species such as Datura stramonium and Datura innoxia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl alloecgonine typically involves the esterification of ecgonine. One common method is the reaction of ecgonine with methanol in the presence of an acid catalyst. The reaction conditions usually involve refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of ecgonine from coca leaves, followed by its esterification with methanol. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl alloecgonine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ecgonine methyl ester N-oxide.
Reduction: Reduction reactions can convert it back to ecgonine.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ecgonine methyl ester N-oxide.
Reduction: Ecgonine.
Substitution: Various substituted ecgonine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl alloecgonine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of cocaine and other tropane alkaloids.
Mecanismo De Acción
Methyl alloecgonine exerts its effects primarily through its interaction with sodium channels. At high dosages, it inhibits sodium channels, which can affect neuronal activity. This mechanism is similar to that of cocaine, although this compound is less potent . The molecular targets include voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons .
Comparación Con Compuestos Similares
Similar Compounds
Ecgonine: The parent compound of methyl alloecgonine.
Cocaine: A potent stimulant derived from this compound.
Tropane Alkaloids: Other compounds in this class include atropine and scopolamine.
Uniqueness
This compound is unique due to its role as a precursor in the biosynthesis of cocaine. Unlike other tropane alkaloids, it has specific applications in the study of cocaine metabolism and its effects on the central nervous system .
Propiedades
Número CAS |
74562-04-2 |
|---|---|
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
methyl (2R,3R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6?,7?,8-,9-/m1/s1 |
Clave InChI |
QIQNNBXHAYSQRY-GEPGNKONSA-N |
SMILES isomérico |
CN1C2CCC1[C@H]([C@@H](C2)O)C(=O)OC |
SMILES canónico |
CN1C2CCC1C(C(C2)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
